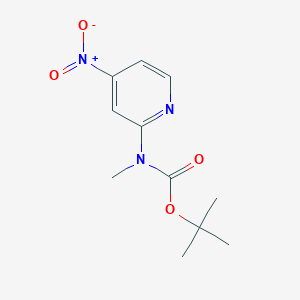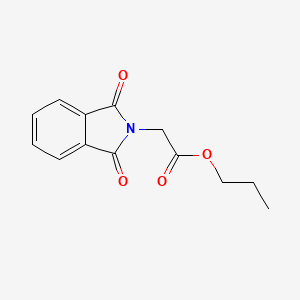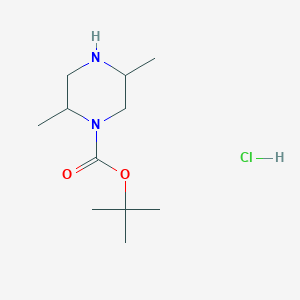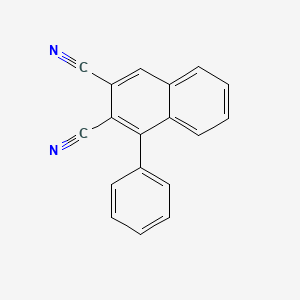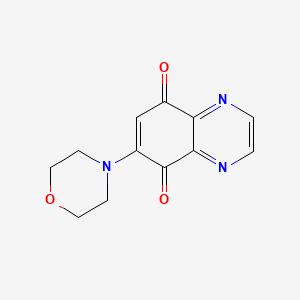
6-(4-Morpholinyl)-5,8-quinoxalinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Morpholinyl)-5,8-quinoxalinedione is a heterocyclic compound that features both morpholine and quinoxalinedione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Morpholinyl)-5,8-quinoxalinedione typically involves the reaction of 5,8-quinoxalinedione with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 50-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Morpholinyl)-5,8-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxalinedione derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
6-(4-Morpholinyl)-5,8-quinoxalinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties, such as gas separation membranes
Mécanisme D'action
The mechanism of action of 6-(4-Morpholinyl)-5,8-quinoxalinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Morpholinyl)aniline: Used in the preparation of CNS active agents.
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: Important class of bioactive compounds.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
6-(4-Morpholinyl)-5,8-quinoxalinedione stands out due to its unique combination of morpholine and quinoxalinedione moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
14334-10-2 |
|---|---|
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
6-morpholin-4-ylquinoxaline-5,8-dione |
InChI |
InChI=1S/C12H11N3O3/c16-9-7-8(15-3-5-18-6-4-15)12(17)11-10(9)13-1-2-14-11/h1-2,7H,3-6H2 |
Clé InChI |
NMYMNACGCDPVIY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=O)C3=NC=CN=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)

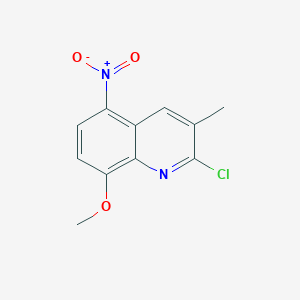
![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
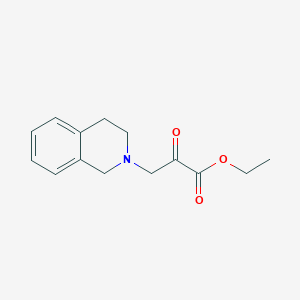
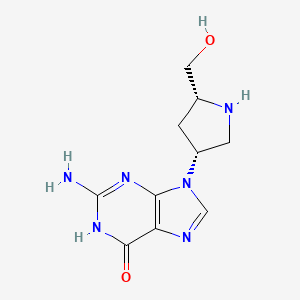
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
